molecular formula C13H11N3O4S B2674394 N'-(2-nitrophenyl)-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 941894-65-1

N'-(2-nitrophenyl)-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2674394
CAS No.: 941894-65-1
M. Wt: 305.31
InChI Key: RHNCYIDXBZYIAO-UHFFFAOYSA-N
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Description

N’-(2-nitrophenyl)-N-[(thiophen-2-yl)methyl]ethanediamide is an organic compound that features both nitrophenyl and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-nitrophenyl)-N-[(thiophen-2-yl)methyl]ethanediamide typically involves the reaction of 2-nitroaniline with thiophene-2-carboxaldehyde under specific conditions. The reaction may proceed through a series of steps including condensation, reduction, and amidation.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N’-(2-nitrophenyl)-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2-nitrophenyl)-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl and thiophenyl groups may play a role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N’-(2-nitrophenyl)-N-[(phenyl)methyl]ethanediamide: Similar structure but with a phenyl group instead of a thiophenyl group.

    N’-(2-nitrophenyl)-N-[(furanyl)methyl]ethanediamide: Contains a furanyl group instead of a thiophenyl group.

Uniqueness

N’-(2-nitrophenyl)-N-[(thiophen-2-yl)methyl]ethanediamide is unique due to the presence of both nitrophenyl and thiophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N'-(2-nitrophenyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S/c17-12(14-8-9-4-3-7-21-9)13(18)15-10-5-1-2-6-11(10)16(19)20/h1-7H,8H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNCYIDXBZYIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=CS2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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